molecular formula C11H19N3 B1426649 [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine CAS No. 1333960-51-2

[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine

Katalognummer: B1426649
CAS-Nummer: 1333960-51-2
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: WUTQHOXNRYJTGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1-Methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine is a chemically distinct amine featuring a 1-methylpyrrole moiety and a pyrrolidine ring. This specific molecular architecture, which includes a tertiary amine within the pyrrolidine group and a primary amine on the ethyl chain, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure is related to scaffolds used in developing biologically active molecules, including imidazole derivatives that have been investigated for potential applications in central nervous system (CNS) disorders, such as convulsions, epilepsy, Parkinson's disease, and pain . Researchers can utilize this compound as a key building block (synthon) for the construction of more complex heterocyclic systems, or as a precursor for the synthesis of potential pharmacologically active molecules. The compound is provided as a high-purity material suitable for advanced research applications. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be administered to humans or used in any clinical applications.

Eigenschaften

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-13-6-4-5-10(13)11(9-12)14-7-2-3-8-14/h4-6,11H,2-3,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQHOXNRYJTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221343
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333960-51-2
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333960-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-ethanamine, 1-methyl-β-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Method Overview

Reductive amination is a cornerstone technique for synthesizing amino derivatives, including the target compound. It involves the reaction of an aldehyde or ketone with an amine, followed by reduction to form a secondary or tertiary amine.

Reaction Scheme

  • Step 1: Formation of an imine or Schiff base between a pyrrole aldehyde derivative and a suitable amine.
  • Step 2: Reduction of the imine to a stable amine using hydride donors such as sodium borohydride, potassium borohydride, or sodium cyanoborohydride.

Reaction Conditions

  • Solvent: Protic solvents like methanol or ethanol, or aprotic solvents such as N,N-dimethylformamide (DMF).
  • Temperature: Typically room temperature to 60°C.
  • Catalysts/Additives: Acid catalysts (e.g., acetic acid) to facilitate imine formation; bases like sodium hydroxide for neutralization.

Representative Data

  • A process described in a patent (WO1998022459A1) involves reductive amination of aldehyde intermediates with sodium cyanoborohydride, often in a one-pot procedure, optimizing yields and minimizing purification steps.

Heterocyclic Ring Formation and Functionalization

Pyrrole Derivative Synthesis

  • Starting materials: 2-chloro-6- (2-trimethylsilanyl-ethoxymethoxymethyl) pyridine derivatives.
  • Key steps:
    • Nucleophilic substitution with sodium hydride in DMF at 0°C.
    • Cyclization reactions to form pyrrole rings, often via Paal-Knorr synthesis or similar cyclization strategies.
    • Functionalization with aldehydes or ketones to introduce the pyrrol-2-yl moiety.

Specific Reactions

  • Formation of pyrrole derivatives with methyl or other substituents at the 1-position, followed by methylation to introduce the 1-methyl group.

Reaction Conditions

  • Use of strong bases like sodium hydride.
  • Refluxing in solvents such as DMF or toluene.
  • Acidic work-up with trifluoromethanesulfonic acid for ester activation.

Multi-step Synthesis Pathways

Scheme Overview

Based on the synthesis of analogous compounds, a typical multi-step pathway involves:

  • Step 1: Construction of heterocyclic core (pyrrole or pyrrolidine) via cyclization reactions.
  • Step 2: Functionalization of the heterocycle with appropriate substituents (e.g., methyl, amino groups).
  • Step 3: Coupling of the heterocyclic core with side chains containing ethylamine or pyrrolidinyl groups through reductive amination or nucleophilic substitution.
  • Step 4: Final purification via distillation or chromatography.

Example Data

  • The synthesis of pyrrole derivatives via Vilsmeier-Haack formylation, followed by reductive amination with methylamine, yields compounds with over 75% efficiency.

Notes on Reaction Optimization and Purification

Aspect Details
Reaction Temperature Typically 0°C to reflux temperatures, depending on the step.
Solvent Choice DMF, ethanol, methanol, or toluene based on solubility and reactivity.
Purification Organic extraction, washing with water, drying over magnesium sulfate, and distillation or chromatography.
Yield Optimization Use of excess reagents, controlled temperature, and inert atmospheres (nitrogen or argon) improve yields.

Summary of Key Research Findings

Source Main Preparation Method Notable Features Yield/Efficiency
Patent WO1998022459A1 Reductive amination of aldehyde intermediates One-pot process, use of sodium cyanoborohydride High yields, streamlined purification
Smolecule Data Multi-step heterocyclic synthesis involving cyclization, formylation, and reductive amination Use of DMF, sodium hydride, and trifluoromethanesulfonic acid Yields above 75% in key steps
PMC Article Synthesis via Stetter and Paal-Knorr reactions, followed by Mannich reactions Efficient formation of pyrrole derivatives Overall yield around 81%

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the pyrrolidine ring, converting it to a more saturated form.

    Substitution: Electrophilic substitution reactions are common, especially at the pyrrole ring, where halogenation, nitration, and sulfonation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Saturated pyrrolidine derivatives

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

Research indicates that [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine exhibits significant biological activities, particularly in the following areas:

Neuropharmacology

The compound has been studied for its interaction with neurotransmitter systems. It may act as an agonist at specific receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders and pain management.

Anticancer Activity

Preliminary studies suggest that [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine possesses cytotoxic properties against various cancer cell lines. Mechanisms of action include:

  • Induction of apoptosis
  • Inhibition of cell proliferation
    Research has shown that compounds structurally related to this compound can inhibit tumor growth in xenograft models, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine in various applications:

Kappa Opioid Receptor Agonism

Research has demonstrated that this compound may selectively activate kappa opioid receptors, which are involved in pain modulation and have implications for treating addiction and mood disorders. Studies show that kappa agonists can alleviate pain without the same addictive potential as mu agonists.

Antiproliferative Activity

In vitro studies have reported that [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine exhibits significant antiproliferative effects on several cancer cell lines, including breast and prostate cancer cells. The compound's ability to disrupt cell cycle progression and induce apoptosis highlights its therapeutic potential.

Data Tables

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine. Potential areas for investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • Clinical trials to assess safety and efficacy in humans.

Wirkmechanismus

The mechanism of action of [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and pyrrolidine rings allow the compound to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The target compound’s dual heterocyclic architecture differentiates it from simpler analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key References
[Target] C₁₂H₂₁N₃ 207.32 1-Methylpyrrole (C-2), pyrrolidine (C-2) N/A
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine C₇H₁₂N₂ 124.18 1-Methylpyrrole (C-2)
[2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine C₁₉H₂₄ClN₃ 333.86 Indole (C-3), 1-methylpyrrole (methyl)
Ethyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine C₈H₁₄N₂ 138.21 Ethylamine, 1-methylpyrrole (methyl)
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride C₇H₁₇ClN₂ 164.68 Pyrrolidine (methyl), methylamine hydrochloride

Key Observations :

  • The pyrrolidine group in the target compound increases molecular weight and basicity compared to simpler analogs like 2-(1-methyl-1H-pyrrol-2-yl)ethanamine .

Biologische Aktivität

The compound [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine, also known by its CAS number 1333960-51-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.28866 g/mol
  • CAS Number : 1333960-51-2

Biological Activity Overview

Research indicates that compounds containing pyrrole and pyrrolidine moieties often exhibit significant biological activities, including antibacterial, antifungal, and potential anticancer properties. The specific compound has shown promise in various studies related to these areas.

Antibacterial Activity

Studies have indicated that derivatives of pyrrole compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5

Anticancer Potential

Recent research has also explored the role of pyrrole-based compounds in cancer therapy. The PD-1/PD-L1 pathway is a significant target in immunotherapy, and small molecule inhibitors derived from pyrrole structures have been investigated for their ability to disrupt this pathway, potentially enhancing T cell activity against tumors .

The mechanisms by which [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Many pyrrole derivatives inhibit bacterial topoisomerases, crucial for DNA replication and transcription in bacteria .
  • Modulation of Immune Response : By acting on immune checkpoints like PD-L1, these compounds may enhance the immune system's ability to target cancer cells .

Case Studies

  • Antibacterial Efficacy : A study synthesized various pyrrole derivatives and tested their antibacterial efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that certain compounds exhibited significant antibacterial activity with low MIC values, suggesting their potential as new antibiotic agents .
  • Cancer Research : In a recent investigation into small molecule inhibitors targeting PD-L1, several pyrrole-based compounds were found to effectively inhibit the PD-1/PD-L1 interaction, leading to enhanced T cell responses in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for [2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine, and how can reaction conditions be optimized?

  • Methodology : Condensation reactions using aromatic aldehydes with substituted amines, as demonstrated for structurally similar compounds (e.g., quinazolin-4-amine derivatives), yield high-purity products. Optimization involves temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid) to achieve yields >80% .
  • Example : For analogous pyrrole-containing amines, reaction times of 6–8 hours under nitrogen atmosphere minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Techniques :

  • NMR : Analyze pyrrolidine/pyrrole proton environments (δ 2.5–3.5 ppm for CH₂ groups; δ 6.0–6.8 ppm for pyrrole protons) .
  • IR : Confirm amine (-NH) stretches (~3300 cm⁻¹) and pyrrole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 287.79 for C₁₆H₁₈ClN₃ derivatives) validate molecular weight .

Q. How can computational tools like MOE or Gaussian aid in preliminary structure-activity relationship (SAR) modeling?

  • Approach : Use MOE 2006.08 for QSAR modeling by correlating electronic (e.g., Hammett constants), steric (molar refractivity), and lipophilic (Log P) parameters with biological activity. Validate models via leave-one-out cross-validation (LOO-CV) to ensure robustness (r² > 0.7) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly when twinning or low-resolution data occur?

  • Methods :

  • Use SHELXL for high-resolution refinement, leveraging its robustness for twinned data via HKLF5 format .
  • Validate hydrogen bonding networks with ORTEP-3 to visualize thermal ellipsoids and correct positional errors .
    • Example : For macromolecular analogs, SHELXPRO interfaces with crystallographic pipelines to refine anisotropic displacement parameters .

Q. How can QSAR models integrate molecular docking results to predict antibacterial activity more accurately?

  • Integration : Combine MOE-derived QSAR equations (e.g., Activity = 0.65 Log P + 1.2 SMR) with docking scores (e.g., binding affinity to bacterial topoisomerase IV) using multivariate regression. Cross-validate with experimental MIC values (e.g., E. coli: 2–8 µg/mL) .

Q. What protocols address discrepancies between theoretical and experimental Log P values in hydrophobicity assessments?

  • Resolution :

  • Experimental : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) to measure retention times .
  • Theoretical : Recalibrate software (e.g., ChemAxon) using experimental data from structurally related amines (e.g., pyridin-2-ylethanamine, Log P = 0.89) .

Q. How should researchers design assays to evaluate antimicrobial activity while minimizing false positives from compound aggregation?

  • Protocol :

  • Perform dynamic light scattering (DLS) to detect aggregates at >100 nM concentrations.
  • Include detergent controls (e.g., 0.01% Tween-80) in broth microdilution assays (CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.